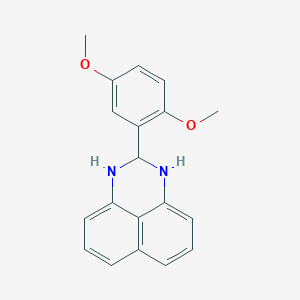

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine

Description

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound belonging to the perimidine family, characterized by a naphtho-fused pyrimidine core substituted with a 2,5-dimethoxyphenyl group. Perimidines are synthetically versatile and exhibit diverse biological and optoelectronic properties due to their extended π-conjugation and electron-rich frameworks . This article compares the target compound with these analogs, focusing on synthesis, structural features, spectroscopic behavior, electronic properties, and applications.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C19H18N2O2/c1-22-13-9-10-17(23-2)14(11-13)19-20-15-7-3-5-12-6-4-8-16(21-19)18(12)15/h3-11,19-21H,1-2H3 |

InChI Key |

KVPHHQPWYLJMIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Preparation Methods

Nano-γ-Al₂O₃/BFn/Fe₃O₄ Systems

Recent advancements have introduced nano-γ-Al₂O₃/BFn/Fe₃O₄ as a magnetically recoverable catalyst, significantly enhancing reaction efficiency. The synthesis involves immobilizing boron trifluoride (BF₃) on γ-alumina nanoparticles, followed by Fe₃O₄ coating to impart magnetic properties. This catalyst enables two distinct methodologies:

Grinding Method :

A mixture of naphthalene-1,8-diamine (1 mmol), 2,5-dimethoxybenzaldehyde (1 mmol), and nano-γ-Al₂O₃/BFn/Fe₃O₄ (0.06 g) is ground in a mortar for 5–10 minutes. The reaction completes within 15–30 minutes, achieving yields of 92–95%.

Reflux Method :

In ethanol under reflux, the same reactants and catalyst (0.03 g) react within 20–40 minutes, yielding 89–93% product. The magnetic catalyst is separable via external magnets, enabling reuse for up to five cycles without activity loss.

Table 1: Comparative Performance of Nano-Catalyzed Methods

| Method | Catalyst Loading (g) | Time (min) | Yield (%) | Reusability |

|---|---|---|---|---|

| Grinding | 0.06 | 15–30 | 92–95 | 5 cycles |

| Reflux | 0.03 | 20–40 | 89–93 | 5 cycles |

Sulfonated Ordered Mesoporous Carbon (CMK-5-SO₃H)

The CMK-5-SO₃H catalyst, a sulfonic acid-functionalized carbon framework, offers exceptional surface area (≥800 m²/g) and acid site density (0.84 mmol/g). In ethanol at room temperature, this catalyst facilitates the condensation of naphthalene-1,8-diamine and 2,5-dimethoxybenzaldehyde within 10–15 minutes, yielding 94–97% product. Key advantages include:

-

Low Catalyst Loading : 1 mol% suffices for complete conversion.

-

Broad Substrate Tolerance : Compatible with electron-deficient and electron-rich aldehydes.

Mechanistic studies suggest that CMK-5-SO₃H activates the aldehyde via protonation, accelerating imine formation and subsequent cyclization. This method is particularly advantageous for large-scale synthesis due to minimal waste generation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid alternative to conventional heating. A protocol utilizing copper(I) iodide (CuI) in 1,4-dioxane at 150°C achieves full conversion in 60 minutes, yielding 91% product. The microwave’s uniform heating reduces side reactions, while CuI acts as a Lewis acid to stabilize intermediates.

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature (°C) | 150 | 80–100 |

| Time (min) | 60 | 360–720 |

| Yield (%) | 91 | 70–85 |

Zinc Acetate-Mediated Reactions

Zinc acetate [Zn(OAc)₂] serves as a mild Lewis acid catalyst in methanol at room temperature. Although slower (16 hours), this method achieves 27% yield, making it suitable for oxygen-sensitive substrates. The low yield is attributed to incomplete imine cyclization, necessitating further optimization.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Efficiency

| Method | Catalyst | Time | Yield (%) | Green Metrics |

|---|---|---|---|---|

| Acid-Catalyzed | HCl/AcOH | 6–12 h | 70–85 | Moderate |

| Nano-γ-Al₂O₃/BFn/Fe₃O₄ | Magnetic NPs | 15–40 min | 89–95 | High |

| CMK-5-SO₃H | Sulfonated Carbon | 10–15 min | 94–97 | Very High |

| Microwave | CuI | 60 min | 91 | High |

| Zn(OAc)₂ | Zinc Acetate | 16 h | 27 | Low |

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Imine Formation : Protonation of the aldehyde carbonyl by acid catalysts (e.g., CMK-5-SO₃H) enhances electrophilicity, enabling nucleophilic attack by the primary amine of naphthalene-1,8-diamine.

-

Cyclization : The secondary amine attacks the adjacent carbon, forming the dihydroperimidine ring. Density functional theory (DFT) studies suggest that electron-donating methoxy groups stabilize the transition state via resonance.

Environmental and Practical Considerations

The CMK-5-SO₃H and nano-γ-Al₂O₃/BFn/Fe₃O₄ methods stand out for their eco-friendliness, characterized by low catalyst loadings, solvent recyclability, and energy efficiency. In contrast, classical acid-catalyzed routes generate stoichiometric waste, while Zn(OAc)₂-mediated reactions offer limited practicality due to low yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine exhibit significant anticancer properties. Preliminary studies suggest its potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption. For instance, modifications in structural components have shown enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).

Case Study:

A study demonstrated that derivatives modified with specific functional groups significantly inhibited the growth of cancer cells by interfering with DNA synthesis and repair mechanisms.

2. Antimicrobial Properties

The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Related compounds have shown minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Candida albicans. The mechanism of action likely involves disruption of microbial cell membranes .

3. Neuropharmacological Effects

The presence of methoxy groups may enhance the compound's ability to penetrate biological membranes, potentially influencing neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders or neurodegenerative diseases .

Material Science Applications

In material science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties stemming from its molecular structure. Its hydrophobicity and stability make it suitable for use in various formulations .

Environmental Applications

The compound's ability to interact with various molecular targets within biological systems also opens avenues for environmental applications. Its potential use in bioremediation processes or as a biodegradable material is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. For example, some derivatives inhibit the microtubule-stimulated ATPase activity of Eg5, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Other derivatives may interact with different enzymes and receptors, contributing to their diverse pharmacological activities.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Perimidine Derivatives

Biological Activity

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound belonging to the perimidine class. This compound has garnered attention due to its unique structure, which includes a fused perimidine core and a phenyl group with two methoxy substituents. The presence of these methoxy groups enhances its hydrophobicity and potentially its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The methoxy groups contribute to its solubility and stability in various formulations, which is crucial for its bioavailability in biological systems.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Fused perimidine with phenyl group |

| Methoxy Substituents | Two methoxy groups at positions 2 and 5 |

| Solubility | Enhanced due to methoxy groups |

Preliminary studies suggest that this compound interacts with various molecular targets within biological systems. The compound's ability to penetrate biological membranes may be attributed to the presence of methoxy groups, which could enhance its binding affinity to specific proteins and nucleic acids.

Potential Biological Targets

- Enzymes : Interactions with enzymes involved in cellular signaling pathways.

- Receptors : Potential modulation of receptor activity that could lead to therapeutic effects.

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

- Anticancer Activity : Given the structural similarities with known anticancer agents, this compound may exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The methoxy groups may enhance anti-inflammatory activity by modulating COX enzymes or other inflammatory mediators.

- Neuroprotective Effects : As with other perimidine derivatives, there is potential for neuroprotective properties that warrant further investigation.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds related to this compound:

- A study demonstrated that derivatives of perimidines exhibited significant inhibition of cancer cell proliferation in vitro. The specific interactions and binding affinities were elucidated through molecular docking studies .

Table 2: Summary of Biological Activities from Recent Studies

Q & A

Basic Question: What are the established synthetic pathways and characterization methods for 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine?

Answer:

The synthesis typically involves cyclocondensation of 1,8-diaminonaphthalene with substituted aromatic aldehydes under acidic conditions (e.g., acetic acid or HCl catalysis). Characterization relies on single-crystal X-ray diffraction to confirm the dihydroperimidine core and substituent positioning, as demonstrated in analogous perimidine derivatives . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and methoxy group integration.

- Mass spectrometry (HRMS) for molecular ion confirmation.

- HPLC (reverse-phase) to assess purity, with mobile phases optimized for aromatic heterocycles.

Key methodological considerations : Ensure inert atmosphere during synthesis to prevent oxidation of the dihydro moiety. Calibrate X-ray diffraction parameters (e.g., low-temperature data collection at 93 K) to minimize thermal motion artifacts .

Basic Question: How do researchers resolve ambiguities in stereochemical assignments for dihydroperimidine derivatives?

Answer:

Stereochemical ambiguities (e.g., chair vs. boat conformations in the dihydro ring) are addressed via:

- X-ray crystallography : Direct visualization of bond angles and torsion angles (e.g., C–C bond precision ±0.004 Å) .

- Density Functional Theory (DFT) calculations : Compare experimental and computed NMR chemical shifts (δ values) to validate assignments.

- NOESY/ROESY NMR : Detect through-space interactions between methoxy protons and adjacent aromatic protons.

Contradiction resolution : If X-ray data conflicts with solution-phase NMR (e.g., dynamic conformational changes), conduct variable-temperature NMR to probe rotational barriers .

Advanced Question: What methodological strategies are employed to analyze electronic properties and reactivity of this compound?

Answer:

Advanced studies combine experimental and computational approaches:

- UV-Vis/fluorescence spectroscopy : Correlate absorption/emission spectra with substituent effects (e.g., methoxy groups as electron donors).

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating capacity.

- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer interactions .

Data integration : Use multivariate analysis (e.g., PCA) to identify dominant electronic factors influencing reactivity in cross-coupling reactions or photochemical studies.

Advanced Question: How can researchers address contradictions between experimental and computational data for this compound?

Answer:

Contradictions (e.g., bond length deviations >0.02 Å between X-ray and DFT) require:

- Error source analysis : Check for basis set limitations in DFT (e.g., B3LYP/6-31G* vs. higher-tier methods like CAM-B3LYP/def2-TZVP).

- Solvent effects : Re-run computations with implicit solvent models (e.g., PCM) if experimental data is solution-phase.

- Crystallographic refinement : Re-examine disorder modeling or hydrogen atom placement in X-ray data .

Case study : If NMR predicts equatorial methoxy orientation but X-ray shows axial, verify if crystal packing forces induce atypical conformations .

Advanced Question: What experimental designs are optimal for studying the compound’s catalytic or photophysical applications?

Answer:

For catalytic studies (e.g., as a ligand):

- Kinetic profiling : Use stopped-flow UV-Vis to monitor reaction intermediates under varying temperatures.

- Isotopic labeling (²H/¹³C) : Trace mechanistic pathways in C–H activation reactions.

For photophysics:

- Time-resolved fluorescence : Measure excited-state lifetimes (ns-µs) to assess intersystem crossing efficiency.

- Transient absorption spectroscopy : Identify charge-separated states in supramolecular assemblies.

Validation : Cross-reference with theoretical models (e.g., Marcus theory for electron transfer rates) .

Advanced Question: How should researchers approach the synthesis of novel derivatives with modified methoxy substituents?

Answer:

- Substituent screening : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to study steric/electronic effects.

- High-throughput automation : Use microwave-assisted synthesis to optimize reaction times and yields.

- Crystallization trials : Screen solvents (e.g., DCM/hexane vs. EtOAc) to obtain diffraction-quality crystals for structural comparison .

Analytical workflow : Pair LC-MS with in-line UV detection to monitor reaction progress and isolate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.